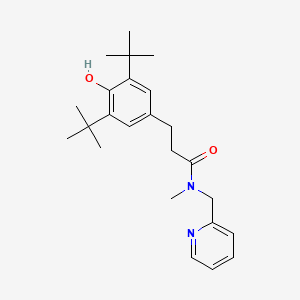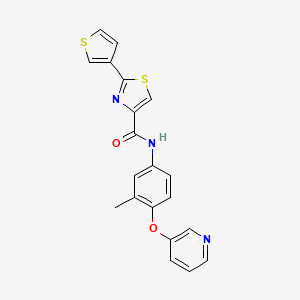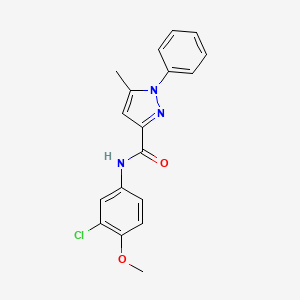
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide, also known as BHA-DMPP, is a synthetic compound that has gained attention in the scientific research field due to its potential as an antioxidant and neuroprotective agent.
Mecanismo De Acción
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide exerts its neuroprotective effects through multiple mechanisms. It acts as a free radical scavenger, reducing oxidative stress and preventing damage to neuronal cells. 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide also inhibits the activation of microglia, which are immune cells in the brain that can contribute to inflammation and neuronal damage.
Biochemical and Physiological Effects:
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been shown to increase levels of antioxidant enzymes such as superoxide dismutase and catalase, which can help protect cells from oxidative damage. It also reduces levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which can contribute to neuroinflammation and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide in lab experiments is its stability and solubility in water, which allows for easy administration to cells and animals. However, one limitation is that the compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could investigate the compound's effects on other systems in the body, such as the immune system and cardiovascular system. Finally, research could focus on developing more potent derivatives of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide with improved neuroprotective properties.
Métodos De Síntesis
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide can be synthesized through a multistep process starting with the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with methylamine to form 3,5-ditert-butyl-4-hydroxyphenyl-N-methylmethanimine. This intermediate is then reacted with 2-pyridinemethanol to produce 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide.
Aplicaciones Científicas De Investigación
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential use as an antioxidant and neuroprotective agent. It has been shown to have a protective effect on neuronal cells by reducing oxidative stress and inflammation. Additionally, 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide has been found to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23(2,3)19-14-17(15-20(22(19)28)24(4,5)6)11-12-21(27)26(7)16-18-10-8-9-13-25-18/h8-10,13-15,28H,11-12,16H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQAGMSHXEXMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N(C)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551835.png)
![2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7551841.png)
![N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]-4-[3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B7551845.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[3-(4-methylphenyl)-1,2-oxazole-5-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7551851.png)
![4-(4-methyl-2-oxo-1H-imidazol-3-yl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]benzamide](/img/structure/B7551853.png)

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-4-oxobutanamide](/img/structure/B7551864.png)

![methyl 2-[[3-(2-methoxy-2-oxoethoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B7551871.png)
